(2E)-3-(2-chlorophenyl)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide
Description
The exact mass of the compound this compound is 406.0212624 g/mol and the complexity rating of the compound is 702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c1-21-15-9-8-13(26(2,23)24)11-16(15)25-18(21)20-17(22)10-7-12-5-3-4-6-14(12)19/h3-11H,1-2H3/b10-7+,20-18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUPJPPLWRUMLH-HFSWUIGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2-chlorophenyl)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide is a complex organic molecule with potential biological activity due to its unique structural features. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Structural Overview
This compound features a prop-2-enamide backbone with a 2-chlorophenyl group and a methanesulfonyl derivative of a benzothiazole. The structural complexity suggests various pharmacological properties, which are essential for drug development.
Predicted Biological Activity
The biological activity of this compound can be inferred from its structural components. Similar compounds have exhibited a range of pharmacological effects, including:
- Anticancer Activity : Compounds with benzothiazole moieties have shown promise in cancer treatment.
- Antimicrobial Properties : The presence of chlorophenyl groups is often associated with antimicrobial activity.
- Enzyme Inhibition : Methanesulfonamide derivatives are known for their ability to inhibit various enzymes.
Synthesis
The synthesis of This compound involves several key steps:
- Formation of the Benzothiazole Ring : Typically synthesized by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Introduction of the Methylsulfonyl Group : Achieved through sulfonation using methylsulfonyl chloride in the presence of a base.
- Formation of the Prop-2-enamide Backbone : Involves coupling reactions that link the benzothiazole derivative to the prop-2-enamide structure.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Target Interactions : The compound may interact with specific enzymes or receptors within biological systems.
- Pathway Modulation : It may interfere with metabolic pathways, influencing cellular functions and responses.
Comparative Analysis
To better understand the potential biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivative A | Benzothiazole core | Anticancer |
| Chlorophenyl Compound B | Chlorophenyl group | Antimicrobial |
| Methanesulfonamide C | Methanesulfonyl group | Enzyme inhibition |
This comparison highlights how the unique combination of functional groups in This compound may confer distinct biological properties.
Case Studies and Research Findings
Recent studies have focused on compounds structurally similar to This compound , revealing significant biological activities:
-
Anticancer Studies : Research has shown that benzothiazole derivatives can induce apoptosis in cancer cells via caspase activation pathways.
- For example, a study found that certain benzothiazole derivatives led to increased expression levels of caspase 3 in SMMC7721 cells, indicating potential for anticancer applications.
-
Antimicrobial Activity : Compounds containing chlorophenyl groups have been evaluated for their antimicrobial efficacy against various pathogens.
- A recent investigation demonstrated that chlorophenyl derivatives exhibited effective inhibition against bacterial strains, supporting their use in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
